N-(furan-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-16-8-10-18(11-9-16)29(26,27)21-14-24(20-7-3-2-6-19(20)21)15-22(25)23-13-17-5-4-12-28-17/h2-12,14H,13,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTNZEIUVQQDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylation of Indole at the 3-Position
Regioselective sulfonation of indole at the 3-position is achieved using tosyl chloride (TsCl) under basic conditions. Pyridine or dimethylaminopyridine (DMAP) in dichloromethane (DCM) facilitates the reaction.
Procedure :
- Dissolve indole (1 equiv) in anhydrous DCM.
- Add TsCl (1.2 equiv) dropwise at 0°C.
- Introduce pyridine (2.5 equiv) and stir for 12 hours at room temperature.
- Quench with ice-water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 4:1).
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Time | 12 hours |
| Solvent | Dichloromethane |
| Base | Pyridine |
Challenges : Competing sulfonation at the 1-position is mitigated by steric hindrance and electronic effects of the indole ring.
Alkylation at the 1-Position of 3-Tosylindole
Introducing the acetic acid group requires alkylation of 3-tosylindole with ethyl bromoacetate under phase-transfer conditions.
Procedure :
- Suspend 3-tosylindole (1 equiv) in dry tetrahydrofuran (THF).
- Add ethyl bromoacetate (1.5 equiv) and potassium carbonate (3 equiv).
- Reflux for 8 hours, cool, and filter.
- Hydrolyze the ester using NaOH (2M) in ethanol/water (1:1) at 60°C for 3 hours.
| Parameter | Value |
|---|---|
| Reflux Temperature | 80°C |
| Alkylation Agent | Ethyl bromoacetate |
| Hydrolysis Base | NaOH (2M) |
Characterization : The product, 2-(3-tosyl-1H-indol-1-yl)acetic acid , shows distinct NMR signals:
Amide Coupling with Furan-2-ylmethanamine
The final step involves coupling 2-(3-tosyl-1H-indol-1-yl)acetic acid with furan-2-ylmethanamine using coupling agents such as T3P (propylphosphonic anhydride) or EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Procedure (T3P-mediated coupling) :
- Dissolve the carboxylic acid (1 equiv) and furfurylamine (1.2 equiv) in DCM.
- Add T3P (50% in ethyl acetate, 1.5 equiv) and stir at 25°C for 6 hours.
- Wash with NaHCO₃ (5%), dry over MgSO₄, and purify via silica gel chromatography.
| Parameter | Value |
|---|---|
| Coupling Agent | T3P (1.5 equiv) |
| Solvent | Dichloromethane |
| Reaction Time | 6 hours |
Alternative Method (EDC·HCl/HOBt) :
Optimization and Comparative Analysis
Tosylation Efficiency
Comparative studies of sulfonation agents reveal TsCl/pyridine as superior to alternatives like MsCl or Tf₂O in regioselectivity:
| Agent | Yield (%) | Regioselectivity (3:1) |
|---|---|---|
| TsCl | 85 | 9:1 |
| MsCl | 62 | 5:1 |
| Tf₂O | 70 | 7:1 |
Amide Coupling Agents
T3P outperforms traditional agents due to reduced epimerization and higher solubility:
| Agent | Yield (%) | Purity (%) |
|---|---|---|
| T3P | 92 | 98 |
| EDC·HCl | 85 | 95 |
| HATU | 88 | 97 |
Mechanistic Insights
Tosylation Mechanism
The reaction proceeds via electrophilic aromatic substitution (EAS). The indole’s 3-position is activated by the electron-donating pyrrole nitrogen, directing TsCl to this site. Pyridine neutralizes HCl, shifting equilibrium toward product formation.
Amide Bond Formation
T3P activates the carboxylic acid as a mixed anhydride, which reacts with the amine to form the amide. The mechanism avoids racemization, critical for chiral intermediates.
Scalability and Industrial Relevance
Gram-scale synthesis has been achieved using continuous flow reactors for the coupling step, reducing reaction time to 2 hours with 90% yield. Environmental metrics (PMI = 3.2, E-factor = 8.5) highlight sustainability advantages of T3P over stoichiometric agents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.
Reduction: The nitro group (if present) on the indole ring can be reduced to an amine.
Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: Indole-amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in cancer research due to the presence of the indole ring.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(3-methyl-1H-indol-1-yl)acetamide: Similar structure but with a methyl group instead of a tosyl group.
N-(furan-2-ylmethyl)-2-(3-bromo-1H-indol-1-yl)acetamide: Similar structure but with a bromo group instead of a tosyl group.
Uniqueness
The presence of the tosyl group in N-(furan-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide makes it unique as it can undergo specific substitution reactions that other similar compounds cannot
Biological Activity
N-(furan-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesis, and its implications in various fields of research.
Chemical Structure and Properties
This compound features a furan ring, an indole ring, and a tosyl group. Its molecular formula is , and it possesses a molecular weight of 396.47 g/mol. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Furan Ring | A five-membered aromatic heterocycle |
| Indole Ring | A bicyclic structure containing nitrogen |
| Tosyl Group | A sulfonate group enhancing reactivity |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Indole Derivative : Synthesized via Fischer indole synthesis from phenylhydrazine and an appropriate ketone.
- Tosylation : The indole derivative is tosylated using p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine).
- Acetamide Formation : Reacting the tosylated indole with chloroacetyl chloride to form the acetamide.
- Furan Ring Attachment : Introduced via nucleophilic substitution with furan-2-ylmethanol using triphenylphosphine and diethyl azodicarboxylate (DEAD) as activating agents.
The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. The indole structure is known for its ability to interact with serotonin receptors and enzymes involved in tryptophan metabolism, potentially influencing neurochemical pathways and exhibiting pharmacological effects.
Pharmacological Studies
Research indicates that compounds similar to this compound have shown promise in various pharmacological activities:
- Anticancer Activity : The presence of the indole ring suggests potential anticancer properties, as many indole derivatives are known to exhibit cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating enzymatic pathways relevant to disease mechanisms.
- Anti-inflammatory Effects : Some studies suggest that related compounds display significant anti-inflammatory activities by inhibiting pro-inflammatory cytokines.
Study on Indole Derivatives
A study published in Molecules highlighted the anticancer activity of various indole derivatives, including those structurally similar to this compound. These derivatives were tested against multiple cancer cell lines, showing varying degrees of cytotoxicity and indicating a potential therapeutic application in oncology .
Enzyme Interaction Research
Another investigation focused on the interaction of indole-based compounds with specific enzymes involved in metabolic pathways, revealing that certain substitutions on the indole ring significantly enhanced inhibitory activity against target enzymes . This suggests that this compound may also possess similar inhibitory properties.
Comparison with Similar Compounds
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| N-(furan-2-ylmethyl)-2-(3-methylindol-1-yl)acetamide | Methyl group instead of tosyl | Moderate anticancer activity |
| N-(furan-2-ylmethyl)-2-(3-bromoindol-1-yl)acetamide | Bromo group instead of tosyl | Enhanced enzyme inhibition |
The unique presence of the tosyl group in this compound allows for specific substitution reactions that may not occur in other similar compounds, potentially leading to diverse biological activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, and how are key intermediates purified?
- Methodology : Synthesis typically involves sequential functionalization of the indole core. For example:
- Step 1 : Tosylation of 1H-indole at the 3-position using p-toluenesulfonyl chloride under basic conditions (e.g., NaH/DMF) to form 3-tosyl-1H-indole .
- Step 2 : Alkylation of the indole nitrogen with 2-chloroacetamide derivatives in the presence of a base like K₂CO₃ in acetonitrile .
- Step 3 : Coupling with furfurylamine via amide bond formation using EDC/HOBt or DCC as coupling agents in anhydrous DCM .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate intermediates. Purity is confirmed via HPLC or TLC .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of tosylation and amide bond formation. For example, the tosyl group’s aromatic protons appear as a distinct doublet (~7.7 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected for C₂₂H₂₁N₂O₄S: 409.12) .
- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonyl S=O) confirm functional groups .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Screening Strategies :
- Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Anti-inflammatory Effects : Inhibition of COX-2 enzyme activity via ELISA .
Advanced Research Questions
Q. How can researchers resolve low yields during the tosylation step of the indole core?
- Optimization Strategies :
- Solvent Selection : Use DMF instead of THF to enhance solubility of the indole substrate .
- Temperature Control : Maintain reaction at 0–5°C to minimize side reactions (e.g., over-sulfonation) .
- Catalyst Addition : Introduce catalytic DMAP to accelerate tosyl group transfer .
Q. What computational methods are effective for predicting binding interactions with biological targets?
- Approaches :
- Molecular Docking (AutoDock/Vina) : Simulate interactions with COX-2 or DNA topoisomerase II using the compound’s 3D structure (generated via Gaussian09) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., tosyl vs. mesyl groups) on bioactivity .
Q. How do structural modifications (e.g., replacing tosyl with other sulfonyl groups) impact pharmacological properties?
- SAR Insights :
- Electron-Withdrawing Groups : Tosyl (p-toluenesulfonyl) enhances metabolic stability compared to mesyl (methanesulfonyl) due to steric shielding .
- Hydrophobic Interactions : Bulkier sulfonyl groups (e.g., naphthyl) may improve binding to hydrophobic enzyme pockets but reduce solubility .
- Experimental Validation : Synthesize analogs and compare logP values (HPLC) and IC₅₀ in target assays .
Q. What strategies mitigate instability of the furan moiety under acidic or oxidative conditions?
- Stabilization Methods :
- Protection : Use TEMPO to prevent furan ring oxidation during reactions .
- pH Control : Conduct reactions in neutral buffers (pH 6.5–7.5) to avoid acid-catalyzed degradation .
- Alternative Solvents : Replace protic solvents (e.g., MeOH) with aprotic ones (e.g., DCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
